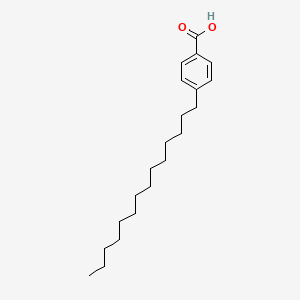

4-Tetradecylbenzoic acid

Description

4-Tetradecylbenzoic acid (CAS: Not explicitly provided; structure inferred from nomenclature) is a benzoic acid derivative substituted with a 14-carbon alkyl chain at the para position. This long hydrophobic tail distinguishes it from simpler benzoic acid derivatives, enabling unique physicochemical properties such as liquid crystalline behavior and enhanced solubility in nonpolar solvents. It has been utilized in polymerization processes, where its smectic phase formation at elevated temperatures (e.g., 110°C) facilitates controlled radical polymerization, yielding polymers with higher molecular weights compared to isotropic solutions .

Properties

CAS No. |

55850-65-2 |

|---|---|

Molecular Formula |

C21H34O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

4-tetradecylbenzoic acid |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23/h15-18H,2-14H2,1H3,(H,22,23) |

InChI Key |

XOVZEJPGIZKLHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tetradecylbenzoic acid typically involves the Friedel-Crafts alkylation of benzoic acid with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

- Benzoic acid is dissolved in a suitable solvent, such as dichloromethane.

- Tetradecyl chloride is added to the solution.

- Aluminum chloride is introduced to catalyze the reaction.

- The mixture is stirred at a controlled temperature until the reaction is complete.

- The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Acid-Catalyzed Esterification

The carboxylic acid group undergoes Fischer esterification with alcohols under Brønsted acid catalysis (H<sub>3</sub>PO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>). Phosphoric acid (86%) shows optimal catalytic efficiency in aprotic polar solvents like sulfolane, achieving >90% conversion at 160°C in 10–12 hours .

Reaction Scheme:

4-Tetradecylbenzoic acid + ROH → 4-Tetradecylbenzoate ester + H<sub>2</sub>O

Key Data

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| H<sub>3</sub>PO<sub>4</sub> (86%) | Sulfolane | 160 | 10 | 92 |

| H<sub>2</sub>SO<sub>4</sub> (96%) | Acetic acid | 160 | 75 | 72 |

Nucleophilic Acyl Substitution

The acid readily converts to reactive derivatives:

Acid Chloride Formation

Reaction with SOCl<sub>2</sub> or PCl<sub>5</sub> yields 4-tetradecylbenzoyl chloride, enabling subsequent nucleophilic attack by amines or alcohols .

Mechanism Highlights:

-

Nucleophilic attack by Cl<sup>−</sup> at carbonyl carbon

-

Elimination of HCl and reformation of carbonyl

Decarboxylation Under Catalytic Conditions

Decarboxylation occurs via radical pathways at 200–250°C, accelerated by dipolar aprotic solvents (e.g., dimethyl sulfone):

Optimized Conditions

The long alkyl chain stabilizes intermediates through hydrophobic interactions, reducing side reactions.

Brønsted Acid-Catalyzed Functionalization

p-TsOH (10 mol%) in hexafluoroisopropanol (HFIP) facilitates Friedel–Crafts alkylation at the aromatic ring’s para position, forming tetrahydrocarbazolone derivatives (75–80% yields) .

Key Intermediate

3-Indolylmethanol → Activated by p-TsOH/HFIP → Nucleophilic substitution with thiols/arenes

Reduction to Alcohol Derivatives

Borane-THF selectively reduces the carboxylic acid group to a primary alcohol without affecting the alkyl chain or aromatic ring :

Reaction Profile

this compound → 4-Tetradecylbenzyl alcohol

-

Conditions: BH<sub>3</sub>/THF, 25°C, 2 hr

-

Yield: 89% (vs. 72% with LiAlH<sub>4</sub>)

Scientific Research Applications

4-Tetradecylbenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tetradecylbenzoic acid involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the carboxyl group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various cellular processes, including signal transduction and enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-tetradecylbenzoic acid and similar compounds:

Physicochemical Properties

Phase Behavior :

- This compound forms a smectic liquid crystalline phase at 110°C, which enhances polymerization rates and molecular weights of polymers like poly(4-methacryloyloxybenzoic acid) .

- In contrast, 4-(trans-4-Butylcyclohexyl)benzoic acid (shorter cycloalkyl chain) may exhibit similar mesophases but with lower thermal stability due to reduced van der Waals interactions .

- Simpler derivatives like 4-hydroxybenzoic acid lack liquid crystalline behavior, existing as crystalline solids at room temperature .

- Solubility: The long alkyl chain in this compound increases hydrophobicity, making it soluble in nonpolar solvents like toluene or hexane. Polar derivatives (e.g., 4-hydroxybenzoic acid) are water-soluble at low concentrations but form precipitates in acidic conditions .

Reactivity :

Research Implications

The unique liquid crystalline properties of this compound underscore its value in materials science, particularly for synthesizing high-molecular-weight polymers. Future studies could explore hybrid derivatives combining long alkyl chains with polar groups (e.g., hydroxyl or formyl) to balance hydrophobicity and reactivity. Additionally, comparative toxicity studies are needed to assess safety in industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.